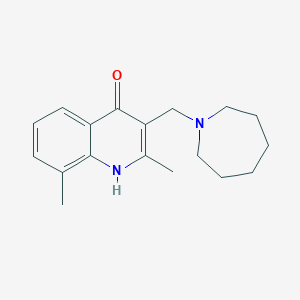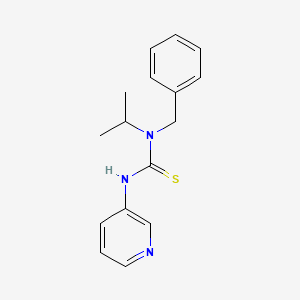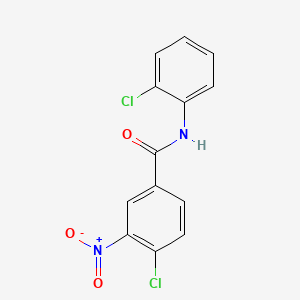
3-(1-azepanylmethyl)-2,8-dimethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinolinol derivatives often involves multi-component reactions. For instance, a similar compound, Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, is synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes using SnCl4, involving ring opening of cyclopropane and nucleophilic attack by amine (Porashar et al., 2022). Another related synthesis method is for 1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine, which is derived from 3-amino-2-cyclohexen-1-one and 3-(dimethylamino)acrolein (Albright & Du, 2000).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is often characterized using various spectroscopic methods. For example, the novel compound 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized using FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis (Fatma et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of quinolinol derivatives varies based on their structure. For instance, 3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2-diaza-4-sulpho]azepines showed significant antibacterial and antifungal activities (Panwar & Singh, 2011).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as melting points and solubility, can be significantly influenced by substitutions on the quinolinol ring. For example, methylation of the 8-quinolinol ligand in metal tris(8-quinolinolato) chelates alters their photoluminescence and thermal properties (Sapochak et al., 2001).
Chemical Properties Analysis
Quinolinol derivatives often exhibit diverse chemical properties, including reactivity towards nucleophilic and electrophilic reagents. The compound 3-[(dimethylamino)prop-2-enoyl]-4-hydroxyl-1-methylquinolin-2(1H)-one shows reactivity towards various nucleophiles and electrophiles, leading to the formation of heterocyclic compounds (Abdel-Megid et al., 2007).
Eigenschaften
IUPAC Name |
3-(azepan-1-ylmethyl)-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-8-7-9-15-17(13)19-14(2)16(18(15)21)12-20-10-5-3-4-6-11-20/h7-9H,3-6,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPJNMWIZIPSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)
amino]acetamide](/img/structure/B5594711.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)
![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)
![8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594749.png)
![5-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5594756.png)

![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)
![1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5594785.png)